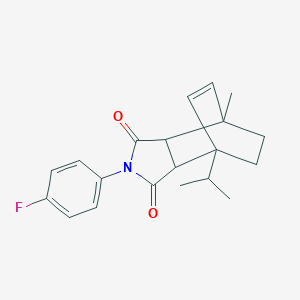
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one, also known as CHA, is a compound that has been extensively studied for its potential use in scientific research. It belongs to the class of triazine compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one involves its binding to the active site of ADA, thereby inhibiting its activity. This leads to an increase in adenosine levels, which in turn activates adenosine receptors and leads to various physiological effects.
Biochemical and Physiological Effects
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and neuroprotective effects, as well as potential use in the treatment of various diseases such as Parkinson's disease, multiple sclerosis, and ischemic stroke.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one in lab experiments is its potency as an ADA inhibitor. This allows for the efficient inhibition of ADA activity and the subsequent increase in adenosine levels. However, one of the limitations is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
For research include its potential use in the treatment of various diseases and the development of more efficient synthesis methods.
Synthesis Methods
The synthesis method of 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one involves the reaction of cyclohexylamine with cyanuric chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one. The process is shown in the following equation:
Cyanuric chloride + Cyclohexylamine + Triethylamine → 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one + Triethylammonium chloride
Scientific Research Applications
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one has been extensively studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and biochemistry. It has been found to be a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of ADA leads to an increase in adenosine levels, which has been linked to various physiological effects such as anti-inflammatory and neuroprotective effects.
properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H14N4O/c14-9-12-8(6-10-13-9)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13,14) |
InChI Key |
KLKYUOSRXFXDKV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC(=O)NN=C2 |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=O)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241105.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B241107.png)
![2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241108.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B241110.png)
![N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241111.png)
![6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B241115.png)



![2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B241125.png)
![Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B241126.png)
![1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241137.png)
![Ethyl 4-{[3-(methylsulfanyl)-5-oxo-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B241140.png)
